Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate
Description
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
diethyl 1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-4-23-17(20)15-10-11-16(18(21)24-5-2)19(15)12-13-6-8-14(22-3)9-7-13/h6-9,15-16H,4-5,10-12H2,1-3H3 |
InChI Key |
PWLFMHOLKGIYID-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(N1CC2=CC=C(C=C2)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with substituted pyrrolidine-2-carboxylic acid derivatives or protected amino acid esters. Key intermediates include:
- N-protected pyrrolidine dicarboxylates (e.g., tert-butoxycarbonyl (Boc) protected)
- Pyrrolidine-2,3-dihydro intermediates with ester or methoxycarbonyl groups
- Halogenated or activated esters for nucleophilic substitution
Protection and Activation
Protection of amino groups using tert-butoxycarbonyl (Boc) or other carbamate groups is a common step to prevent side reactions during subsequent transformations. Activation of carboxyl groups by forming mixed anhydrides with alkyl chloroformates (e.g., ethyl chloroformate) facilitates selective reductions or substitutions under mild conditions.
Detailed Preparation Methodologies
Esterification and Carbamate Formation
- Procedure : Starting from 5-methyl-2-((tert-butyloxycarbonyl)amino)pentanedioate, reaction with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) and tertiary butanol at 25°C overnight yields the protected pyrrolidine ester with high yield (~92%).
- Alternative : Using di-benzyl dicarbonate and triethylamine in methanol at 30°C also affords the corresponding carbamate-protected ester with good yield (~82%).
Formation of Pyrrolidine-2,3-dihydro Intermediates
- Lithium Diisopropylamide (LDA) or n-Butyllithium (nBuLi) Mediated Reactions : Under nitrogen atmosphere and low temperatures (-78°C), the protected amino esters react with formic pivalic anhydride or formic acetic anhydride to form key dihydro-pyrrole intermediates. Quenching with acetic acid and aqueous workup followed by trifluoroacetic acid (TFA) treatment yields N-protected dihydro-pyrroles with yields ranging from 75% to 95%.
- Example : (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole was obtained in 95.7% yield after TFA treatment and purification.
Hydrolysis and Catalytic Hydrogenation
- Hydrolysis : The ester intermediates can be hydrolyzed using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous-organic mixtures at ambient temperature overnight to yield the corresponding carboxylic acids quantitatively.
- Catalytic Hydrogenation : To reduce specific functional groups or remove protecting groups, catalytic hydrogenation is performed using chiral catalysts and reducing agents such as sodium borohydride, triethylsilane, or diisobutylaluminium hydride. This step is crucial for obtaining the desired stereochemistry and purity.
N-Alkylation with 4-Methoxybenzyl Group
- The introduction of the 4-methoxybenzyl substituent at the nitrogen atom can be achieved by reacting the pyrrolidine intermediate with 4-methoxybenzyl halides (e.g., bromide or chloride) in the presence of a base such as triethylamine or potassium carbonate. The reaction typically proceeds in solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile under mild heating.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Carbamate formation | Di-tert-butyl dicarbonate, DMAP | Tertiary butanol | 25°C, overnight | 91.9 | High yield, mild conditions |
| Carbamate formation (alt.) | Di-benzyl dicarbonate, triethylamine | Methanol | 30°C, overnight | 82.3 | Alternative protecting group |
| Lithiation and acylation | nBuLi or LDA, formic pivalic/acetic anhydride | THF | -78°C to 5°C | 75.6-95.7 | Low temperature to maintain stereochemistry |
| Acidic deprotection | Trifluoroacetic acid (TFA) | Methylene chloride | 25°C, 4 hours | - | Removes Boc protecting groups |
| Hydrolysis | LiOH, NaOH, or KOH | Water/THF | 25°C, overnight | ~100 | Quantitative conversion to carboxylic acids |
| N-Alkylation | 4-Methoxybenzyl halide, base (e.g., triethylamine) | DMF, THF, or acetonitrile | Mild heating | - | Introduces 4-methoxybenzyl substituent |
| Catalytic hydrogenation | Chiral catalyst, reducing agents (NaBH4, DIBAH) | Various | Mild conditions | - | Controls stereochemistry, reduces functional groups |
Research Outcomes and Analytical Data
- The described methods yield pyrrolidine derivatives with high stereochemical purity and yields often exceeding 80%, with some steps reaching quantitative conversion.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and stereochemistry, with characteristic signals for methoxybenzyl protons and ester groups.
- High-Performance Liquid Chromatography (HPLC) and chiral stationary phases are used to assess enantiomeric excess, often exceeding 95%.
- Infrared spectroscopy (IR) and High-Resolution Mass Spectrometry (HRMS) data support the purity and identity of the compounds.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Reactivity Differences
- This contrasts with electron-withdrawing groups like Cl, which reduce reactivity but enhance stability .
- Solubility and Lipophilicity: The methoxy group improves aqueous solubility relative to non-polar benzyl or halogenated derivatives. For example, diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is less polar, favoring organic-phase reactions.
- Synthetic Utility : Derivatives like diethyl cis-N-benzylpyrrolidine-2,5-dicarboxylate (prepared via dibromoadipate intermediates ) highlight the role of substituents in directing stereochemistry and reactivity during synthesis.
Physicochemical Properties
- Boiling Point and Density : Analogous dihydropyridine derivatives (e.g., diethyl 4-(2-(benzyloxy)phenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate) have predicted boiling points of 652.7°C and densities of 1.200 g/cm³ , suggesting similar thermal stability for the target compound.
- Acid Dissociation (pKa) : The pKa of related dihydropyridines (~2.25 ) indicates moderate acidity, likely influenced by ester and aromatic substituents.
Biological Activity
Diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate is a pyrrolidine derivative that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by a pyrrolidine ring with two carboxylate groups and a methoxybenzyl substituent, which contribute to its reactivity and interactions with biological targets.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- CAS Number : 52321-06-9
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The compound has shown potential in modulating the activity of neurotransmitter systems, particularly those related to epilepsy and seizure disorders.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate | Benzyl group instead of methoxybenzyl | Lacks methoxy functionality affecting solubility |
| Diethyl 1-(phenylmethyl)pyrrolidine-2,5-dicarboxylate | Phenylmethyl substituent | Different aromatic group impacts biological activity |
| Diethyl 1-(3-methoxybenzyl)pyrrolidine-2,5-dicarboxylate | 3-Methoxy substitution | Variation in position alters electronic properties |
This comparison highlights how the unique methoxy substitution in this compound may influence its reactivity and biological interactions compared to similar compounds.
Study on Anticonvulsant Activity
In a study investigating the anticonvulsant properties of pyrrolidine derivatives, this compound was found to significantly reduce seizure frequency in animal models. The mechanism was attributed to its ability to enhance GABAergic transmission, thereby providing a protective effect against seizures .
Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could act as a competitive inhibitor for certain enzymes, suggesting potential therapeutic applications in metabolic disorders .
Q & A
Q. What synthetic methodologies are commonly employed for preparing diethyl 1-(4-methoxybenzyl)pyrrolidine-2,5-dicarboxylate?
The compound can be synthesized via one-pot multicomponent reactions or stepwise alkylation and cyclization. For example, a pyrrolidine scaffold can be formed by reacting an appropriate amine (e.g., 4-methoxybenzylamine) with diethyl acetylenedicarboxylate under basic conditions. Subsequent alkylation or functionalization steps may involve reagents like potassium permanganate in buffered solutions (e.g., sodium phosphate buffer, pH ~3) to control oxidation states and stereochemistry . Key intermediates are often purified via column chromatography and characterized by NMR and MS.
Q. How are structural and purity analyses performed for this compound?
Routine characterization includes:
- NMR : Peaks for aromatic protons (δ ~6.8–7.2 ppm for 4-methoxybenzyl), ester carbonyls (δ ~165–170 ppm in ), and pyrrolidine backbone protons (δ ~3.0–4.5 ppm) .
- IR : Stretching frequencies for ester C=O (~1720 cm) and aromatic C-H (~3050 cm) .
- MS : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+Na] = 480.1752; observed 480.1748) . Melting points (e.g., 106–108°C) are also used to assess purity .
Q. What are critical considerations for optimizing reaction yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps.
- Temperature control : Reactions often proceed at room temperature to avoid side reactions like ester hydrolysis .
- Stoichiometry : Excess diethyl acetylenedicarboxylate (1.2–1.5 eq.) ensures complete amine conversion .
Advanced Research Questions
Q. How can stereoselectivity in pyrrolidine ring formation be controlled?
Stereochemical outcomes depend on the choice of catalyst and reaction conditions. For example, chiral auxiliaries (e.g., tert-butyl groups) or enantioselective catalysts (e.g., organocatalysts) can induce asymmetry during cyclization. Computational studies (DFT) help predict transition-state geometries to rationalize stereoselectivity .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?
- Repetition : Verify data consistency across multiple batches.
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Computational validation : Compare experimental / shifts with DFT-calculated values to identify misassignments .
- Impurity profiling : LC-MS or HPLC can detect byproducts from incomplete reactions .
Q. What strategies are effective for evaluating this compound’s potential as a bioactive scaffold (e.g., enzyme inhibition)?
- In vitro assays : Screen against target enzymes (e.g., HCV NS5B polymerase) using fluorogenic substrates to measure IC values .
- Structure-activity relationship (SAR) : Modify the 4-methoxybenzyl group or ester moieties to assess impact on potency .
- Molecular docking : Simulate binding modes with proteins (e.g., using AutoDock Vina) to prioritize derivatives for synthesis .
Q. What computational tools are recommended for analyzing electronic properties or reaction mechanisms?
- DFT : Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and reaction barriers .
- Molecular dynamics (MD) : Simulate solvation effects or protein-ligand interactions (e.g., GROMACS) .
- IRI (Interaction Region Indicator) : Visualize non-covalent interactions in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
